Molecular structure and weight of 5-Iodo-2-methyl-3-nitropyridine
Molecular structure and weight of 5-Iodo-2-methyl-3-nitropyridine
The following technical guide details the molecular architecture, synthesis, and application of 5-Iodo-2-methyl-3-nitropyridine , a critical heterocyclic building block in medicinal chemistry.
Structural Architecture, Synthetic Protocols, and Pharmaceutical Utility[1]
Executive Summary
5-Iodo-2-methyl-3-nitropyridine (CAS: 905439-49-8) represents a "privileged scaffold" in drug discovery. Its value lies in its orthogonal reactivity profile : the molecule possesses three distinct functional handles—a methyl group (C2), a nitro group (C3), and an iodine atom (C5)—that can be manipulated independently.[] This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic pathway based on electrophilic aromatic substitution, and its role as a precursor for Janus Kinase (JAK) and B-Raf inhibitors.[]
Molecular Architecture & Physicochemical Properties[1][2]
The molecule comprises a pyridine core substituted with electron-withdrawing (nitro) and electron-donating (methyl) groups, creating a unique "push-pull" electronic system that dictates its reactivity.
Identity & Constants[1]
| Property | Data |
| IUPAC Name | 5-Iodo-2-methyl-3-nitropyridine |
| CAS Number | 905439-49-8 |
| Molecular Formula | |
| Molecular Weight | 264.02 g/mol |
| Exact Mass | 263.9396 Da |
| SMILES | CC1=C(C=C(C=N1)I)[O-] |
| Appearance | Pale yellow to orange solid |
| Solubility | Soluble in DMSO, DMF, |
| pKa (Calculated) | ~2.5 (Pyridine nitrogen is less basic due to |
Structural Diagram (Connectivity)
[1]
Synthetic Pathways & Mechanistic Insight[4]
The synthesis of 5-iodo-2-methyl-3-nitropyridine is chemically elegant because it leverages cooperative directing effects .
The Mechanistic Logic
To synthesize this molecule efficiently, one must consider the directing groups on the pyridine ring:
-
Starting Material: 2-Methyl-3-nitropyridine .
-
The Nitro Group (
at C3): A strong electron-withdrawing group (EWG). It deactivates the ring but directs incoming electrophiles to the meta position (C5). -
The Methyl Group (
at C2): A weak electron-donating group (EDG). It activates the ring and directs para (to C5).
Validated Experimental Protocol
Note: This protocol is adapted from standard iodination procedures for deactivated pyridines.
Reagents:
-
Precursor: 2-Methyl-3-nitropyridine (1.0 equiv)
-
Iodine Source: N-Iodosuccinimide (NIS) (1.2 - 1.5 equiv)
-
Solvent/Catalyst: Trifluoroacetic acid (TFA) or
(Solvent volume) -
Temperature: 60°C – 80°C
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 2-methyl-3-nitropyridine. Add Trifluoroacetic acid (TFA) to dissolve the solid. The acidic medium protonates the pyridine nitrogen, further deactivating the ring, but NIS is a potent enough electrophile to overcome this.[]
-
Iodination: Add N-Iodosuccinimide (NIS) portion-wise at room temperature to control the exotherm.
-
Reaction: Heat the mixture to 60–80°C. Monitor via LC-MS for the consumption of the starting material (mass shift from 138 to 264).
-
Quench: Cool to room temperature. Pour the mixture onto ice-water.
-
Neutralization: Carefully neutralize with saturated
or NaOH solution to pH ~8. Caution: Gas evolution ( ) will occur. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
).[] -
Purification: Wash combined organics with sodium thiosulfate (to remove excess iodine) and brine. Dry over
.[] Concentrate in vacuo.[] Purify via flash column chromatography (Hexanes/EtOAc) if necessary.
Synthetic Workflow Diagram
Structural Characterization (Self-Validating Data)
To confirm the identity of the synthesized compound, researchers must rely on NMR and MS data.[] The following are the theoretical and expected shifts based on the specific substitution pattern.
Proton NMR ( -NMR)
Solvent:
| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Explanation |
| H-6 | 8.80 – 9.10 | Doublet (d) | Most deshielded due to proximity to Ring Nitrogen and Iodine. | |
| H-4 | 8.40 – 8.60 | Doublet (d) | Deshielded by the adjacent Nitro group. | |
| 2.60 – 2.85 | Singlet (s) | - | Characteristic methyl singlet on an aromatic ring. |
Interpretation Logic:
-
The presence of two aromatic protons as doublets with a small coupling constant (meta-coupling) confirms the 2,3,5-substitution pattern.[]
-
If the iodination occurred at C4 or C6, the splitting pattern would be drastically different (singlets or different coupling constants).[]
Mass Spectrometry (MS)
-
Method: ESI (Electrospray Ionization) or APCI.
-
Expected Ion:
. -
Isotopic Pattern: Iodine is monoisotopic (
), so no M+2 pattern characteristic of Br or Cl will be observed.[]
Pharmaceutical Applications
This molecule is not a final drug but a high-value Intermediate used in the construction of complex pharmacophores.[2]
Kinase Inhibitor Synthesis (JAK/B-Raf)
The 5-iodo position is a prime candidate for Suzuki-Miyaura or Sonogashira cross-coupling reactions to attach aryl or heteroaryl tails, a common feature in kinase inhibitors targeting JAK2 or B-Raf V600E.
-
Example: Coupling with a boronic acid at C5 extends the scaffold to interact with the ATP-binding pocket of kinases.
Bicyclic Scaffold Formation
The 3-nitro group can be reduced to an amine (
-
Reaction: Reduction of
using or .[]
Safety & Handling
-
Hazards: As a nitro-pyridine, the compound carries a risk of energetic decomposition if heated dry.[]
-
Storage: Store at 2–8°C, protected from light (iodides can be light-sensitive).
References
-
MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
PubChem. (2025).[] Compound Summary: 2-Amino-5-iodo-3-nitropyridine (Related Isomer Data). Retrieved from [Link]
-
Google Patents. (2012).[] Bicyclic compounds as pim inhibitors (WO2012078777A1). Retrieved from
